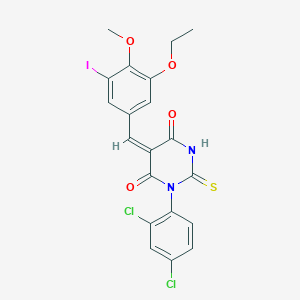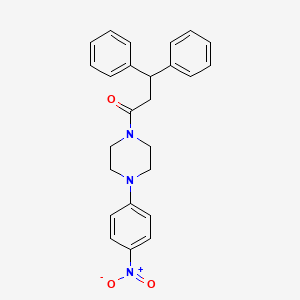
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. TAK-715 has been extensively studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases.
作用机制
TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. Inhibition of p38 MAPK activity leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation and immune response.
Biochemical and Physiological Effects:
TAK-715 has been shown to exert potent anti-inflammatory effects in vitro and in vivo. Studies have demonstrated that TAK-715 inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-alpha, IL-1beta, IL-6, and MCP-1. In addition, TAK-715 has been shown to reduce the activation of immune cells, such as T cells and macrophages, which play a critical role in the pathogenesis of inflammatory and autoimmune diseases.
实验室实验的优点和局限性
TAK-715 is a potent and selective inhibitor of p38 MAPK, making it an attractive tool for studying the role of p38 MAPK in various biological processes. TAK-715 has been extensively studied in vitro and in vivo, and its pharmacological effects have been well characterized. However, TAK-715 has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions.
未来方向
There are several potential future directions for the scientific research on TAK-715. One direction is to further explore the therapeutic potential of TAK-715 in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is to investigate the potential of TAK-715 as a tool for studying the role of p38 MAPK in the regulation of various biological processes, such as cell differentiation and apoptosis. Additionally, there is a need for the development of more potent and selective p38 MAPK inhibitors with improved pharmacokinetic properties for therapeutic use.
合成方法
TAK-715 can be synthesized through a multi-step process involving the reaction of 4-bromo-1-naphthylamine with 2-oxo-1-pyrrolidineacetamide, followed by the addition of benzenesulfonyl chloride and tetrahydro-1-naphthylamine. The resulting product is purified through crystallization and recrystallization to obtain TAK-715 in high purity.
科学研究应用
TAK-715 has been widely studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In vitro and in vivo studies have demonstrated that TAK-715 effectively inhibits p38 MAPK activity, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-9-4-14-22(20)16-10-12-17(13-11-16)26(24,25)21-19-8-3-6-15-5-1-2-7-18(15)19/h1-2,5,7,10-13,19,21H,3-4,6,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORXXJYTOMLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)
![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)

![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
![3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)
![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)